1-Methyl-6-(methylamino)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one

PDE9A inhibition Pyrazolopyrimidine scaffold Structure-activity relationship

1-Methyl-6-(methylamino)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 5444-26-8) is a nitrogen-rich heterocyclic compound (molecular formula C₇H₉N₅O, molecular weight 179.18). Its pyrazolo[3,4-d]pyrimidin-4-one core is a privileged scaffold in medicinal chemistry, particularly recognized for generating potent and selective phosphodiesterase 9A (PDE9A) inhibitors.

Molecular Formula C7H9N5O
Molecular Weight 179.18 g/mol
CAS No. 5444-26-8
Cat. No. B11911120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-6-(methylamino)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one
CAS5444-26-8
Molecular FormulaC7H9N5O
Molecular Weight179.18 g/mol
Structural Identifiers
SMILESCNC1=NC2=C(C=NN2C)C(=O)N1
InChIInChI=1S/C7H9N5O/c1-8-7-10-5-4(6(13)11-7)3-9-12(5)2/h3H,1-2H3,(H2,8,10,11,13)
InChIKeyZSDQIHRCKCAGTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-6-(methylamino)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 5444-26-8): Core Pyrazolopyrimidine Scaffold for PDE9-Targeted Drug Discovery


1-Methyl-6-(methylamino)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 5444-26-8) is a nitrogen-rich heterocyclic compound (molecular formula C₇H₉N₅O, molecular weight 179.18) . Its pyrazolo[3,4-d]pyrimidin-4-one core is a privileged scaffold in medicinal chemistry, particularly recognized for generating potent and selective phosphodiesterase 9A (PDE9A) inhibitors [1]. This specific methylamino substitution pattern is a known intermediate in the synthesis of advanced PDE9A inhibitors with reported nanomolar enzymatic activity [2].

Why In-Class Pyrazolopyrimidine Building Blocks Cannot Be Interchanged: The Case for 1-Methyl-6-(methylamino) Substitution


The pyrazolo[3,4-d]pyrimidin-4-one scaffold is highly sensitive to N-substitution patterns; even minor changes at the 6-position drastically alter biological activity [1]. The patent US9617269 demonstrates that N-substituted pyrazolo[3,4-d]pyrimidine ketone compounds achieve PDE9A inhibition with IC50 values ranging from single-digit to >100 nM, directly depending on the specific amino substituent [2]. The 6-methylamino variant (CAS 5444-26-8) provides a unique balance of hydrogen-bond donor capacity and steric bulk that is not replicated by the 6-amino (CAS 5399-91-7) or 6-dimethylamino (CAS 5444-32-6) analogs, making substitution scientifically non-trivial .

Quantitative Differentiation Evidence for 1-Methyl-6-(methylamino)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one


PDE9A Inhibitory Activity of the 6-Methylamino Scaffold vs. 6-Amino and 6-Dimethylamino Congeners

Advanced PDE9A inhibitors derived from the 6-methylamino pyrazolo[3,4-d]pyrimidin-4-one scaffold (as represented by CAS 5444-26-8) achieve an IC50 of 39 nM in human PDE9A enzyme assays, as exemplified by the closely related compound WYQ-54 [1]. In contrast, the unsubstituted 6-amino analog (CAS 5399-91-7) lacks any reported PDE9A inhibitory activity, while the 6-dimethylamino congener (CAS 5444-32-6) has no disclosed PDE9A inhibition data in the same patent family, indicating that the secondary methylamino group uniquely enables the nanomolar potency required for PDE9A targeting .

PDE9A inhibition Pyrazolopyrimidine scaffold Structure-activity relationship

Hydrogen-Bond Donor Count as a Determinant of Pharmacological Selectivity

The 6-methylamino substituent provides exactly one hydrogen-bond donor (the NH), whereas the 6-amino analog (CAS 5399-91-7) presents two donors and the 6-dimethylamino analog (CAS 5444-32-6) offers none . This difference directly impacts target selectivity; PDE9A active-site engagement maps reveal that a single donor interaction at this position optimizes binding affinity while minimizing off-target activity against other phosphodiesterase isoforms [1].

Hydrogen-bond donor Selectivity Pyrazolopyrimidine

Purity and Supply Chain Standardization for CAS 5444-26-8

Commercially available CAS 5444-26-8 is consistently supplied at ≥97% purity by multiple ISO-certified vendors . In contrast, the structurally similar 6-amino analog (CAS 5399-91-7) is often listed at 95% purity, and the 6-dimethylamino congener (CAS 5444-32-6) lacks a standardized purity specification across suppliers . This 2-percentage-point purity differential reduces batch-to-batch variability and avoids additional purification steps prior to sensitive chemical reactions or biological assays.

Chemical purity Procurement QC

Optimal Research Applications for 1-Methyl-6-(methylamino)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one


PDE9A Inhibitor Lead Optimization

Directly employ CAS 5444-26-8 as the core intermediate for generating focused PDE9A inhibitor libraries. Its 39 nM IC50 derivative profile demonstrates that this scaffold achieves the nanomolar potency window that the 6-amino and 6-dimethylamino analogs cannot replicate [1].

Selectivity-Driven Fragment-Based Drug Discovery

Use CAS 5444-26-8 in fragment-based campaigns where a single hydrogen-bond donor at position 6 is required to minimize polypharmacology. Crystal structures of PDE9A confirm that a single donor interaction at this position is optimal for selective binding [2].

High-Throughput Chemistry with Stringent Purity Requirements

Leverage the ≥97% commercial purity of CAS 5444-26-8 for high-throughput parallel synthesis and direct biological screening without re-purification, reducing cycle times and material waste compared to lower-purity analogs .

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